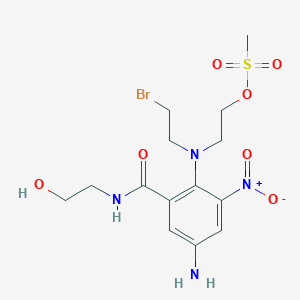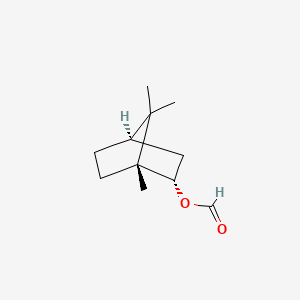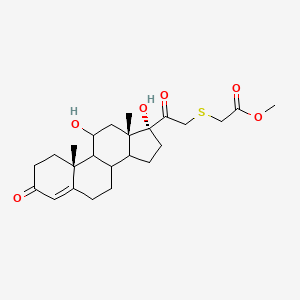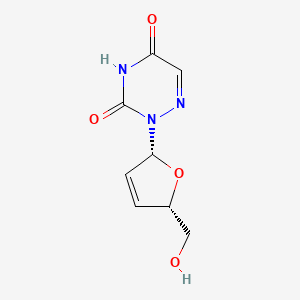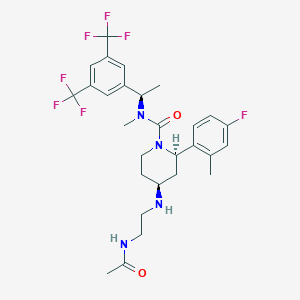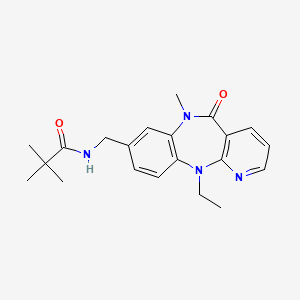
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-b][1,5]benzodiazepine core: This is achieved through a series of cyclization reactions.
Introduction of the N11-ethyl and N6-methyl groups: These groups are introduced via alkylation reactions.
Attachment of the N-(t-Butylcarbonyl)aminomethyl group: This step involves the use of protecting groups and subsequent deprotection to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of benzodiazepines on biological systems.
Medicine: It has potential as a therapeutic agent for the treatment of anxiety, insomnia, and other conditions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in the treatment of anxiety and insomnia.
Alprazolam: Commonly used for the treatment of panic disorders and anxiety.
Uniqueness
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These differences could potentially lead to variations in efficacy, duration of action, and side effect profiles.
Propriétés
Numéro CAS |
133626-81-0 |
|---|---|
Formule moléculaire |
C21H26N4O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-[(11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-8-yl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H26N4O2/c1-6-25-16-10-9-14(13-23-20(27)21(2,3)4)12-17(16)24(5)19(26)15-8-7-11-22-18(15)25/h7-12H,6,13H2,1-5H3,(H,23,27) |
Clé InChI |
FFLOBJBVPWJYSC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CNC(=O)C(C)(C)C)N(C(=O)C3=C1N=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


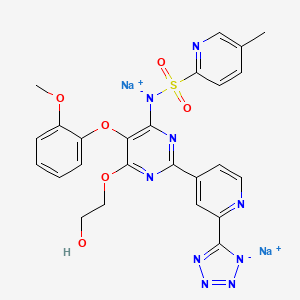
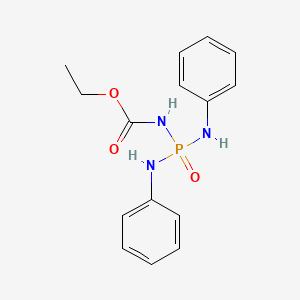

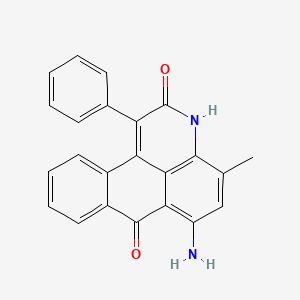
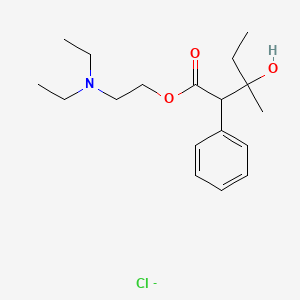
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

